N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anticonvulsant Activity : A study by Aktürk et al. (2002) focused on the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives with various substituents, including methoxyl, methyl, nitro, and chloro groups. These compounds were evaluated for their anticonvulsant activity, with 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide being identified as the most active compound in the series against seizures induced by maximal electroshock (MES) Aktürk, Z., Kılıç, F., Erol, K., & Pabuccuoglu, V. (2002). Farmaco, 57(3), 201-206.
Antitumor Activity : Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, including imidazole analogs, to evaluate their potential antitumor activity. Compounds were screened in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Two compounds, including one with an imidazole ring, showed considerable anticancer activity against some cancer cell lines Yurttaş, L., Tay, F., & Demirayak, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30, 458-465.
Mechanistic Insights and Comparative Studies
- Metabolism and Comparative Studies : Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, in human and rat liver microsomes. This study aimed to understand the metabolic pathways and differences between species, which is crucial for evaluating the safety and efficacy of potential therapeutic agents Coleman, S., Linderman, R., Hodgson, E., & Rose, R. (2000). Environmental Health Perspectives, 108(11), 1151-1157.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-15-7-5-12(6-8-15)16-10-20-18(22-16)25-11-17(23)21-14-4-2-3-13(19)9-14/h2-10H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBSIHYQRRXDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.